Stat3-IN-1
Overview
Description
“Stat3-IN-1” is a potent, selective, and orally active inhibitor of STAT3 . It has IC50 values of 1.82 μM and 2.14 μM in HT29 and MDA-MB 231 cells, respectively . It is capable of inducing apoptosis in tumor cells .
Synthesis Analysis
While specific synthesis details for “Stat3-IN-1” were not found, a related study discusses the design, synthesis, and in vitro anticancer activity of novel C3-linked 1,2,4-triazole-N-arylamide hybrids . The 1,2,4-triazole derivatives were synthesized by linking the triazole-thione moiety through amide hydrophilic linkers with diverse lipophilic fragments .
Scientific Research Applications
STAT3 Inhibition in Cancer Treatment
Signal transducer and activator of transcription 3 (STAT3) is a pivotal component in the signaling pathways of various cellular processes, including cell growth and apoptosis. It has been identified as a potential therapeutic target in cancer treatment due to its role in tumor progression and resistance to chemotherapy and radiotherapy. The development of small molecular inhibitors targeting the STAT3 domains, such as Stat3-IN-1, has been a significant focus of research. For instance, a comprehensive review by Shih (2019) discussed the structural aspects of STAT3, strategies for discovering effective inhibitors, and the rationale behind targeting specific STAT3 domains to hinder processes like homo-dimerization or DNA-binding, essential for the progression of cancer and resistance to therapy (Shih, 2019).
STAT3 and Cardioprotection
STAT3 also plays a significant role in cardioprotection. It mediates protective effects in the heart through genomic actions and non-genomic roles targeting mitochondrial function and autophagy. As a transcription factor, STAT3 regulates genes that are anti-oxidative, anti-apoptotic, and pro-angiogenic, while suppressing anti-inflammatory and anti-fibrotic genes. It's also involved in the modification of mRNA expression profiles in cardiac cells, influencing cardioprotection against various heart pathologies (Harhous et al., 2019).
STAT3 and Obesity
In the context of metabolic diseases, STAT3 has been implicated in the regulation of metabolism and immune responses, particularly in obesity. The signaling network of STAT3 and its pathophysiological roles in lipid and glucose metabolism and immune function are critical areas of research. Understanding the elaborate network of STAT3 in obesity could provide insights for future therapeutic strategies (Hu et al., 2018).
Redox Regulation of STAT3 in Tumor Cells
STAT3's activation state is sensitive to intracellular redox conditions, particularly regulated by S-glutathionylation under oxidative conditions. Compounds that can modulate STAT3 activity and intracellular redox homeostasis are of great interest in improving cancer treatment outcomes. The review by Butturini et al. (2019) highlights the potential of sesquiterpene lactones in downmodulating STAT3 signaling and decreasing GSH levels in cancer cells, presenting them as lead compounds for new therapeutic strategies (Butturini et al., 2019).
Future Directions
The critical role that overexpression and/or hyperactivation of STAT3 plays in the development of multiple cancers has spawned considerable effort to develop inhibitory molecules with potential for clinical application . Therefore, future research may focus on the development of more effective STAT3 inhibitors and their potential use in combination therapies .
properties
IUPAC Name |
(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZAEBHIXYBHKA-FCXQYMQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stat3-IN-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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